molecular formula C7H17N3 B14637975 N,N,4-Trimethylpiperazin-1-amine CAS No. 52722-82-4

N,N,4-Trimethylpiperazin-1-amine

Cat. No.: B14637975
CAS No.: 52722-82-4
M. Wt: 143.23 g/mol
InChI Key: DRKVIJXWFGFHDK-UHFFFAOYSA-N
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Description

N,N,4-Trimethylpiperazin-1-amine: is an organic compound belonging to the class of piperazines. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its structural features, which include three methyl groups attached to the piperazine ring, making it a tertiary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of piperazine derivatives often involves a two-stage synthesis starting from piperazine, followed by nitrosation and reduction .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N,4-Trimethylpiperazin-1-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed:

Mechanism of Action

N,N,4-Trimethylpiperazin-1-amine exerts its effects by interacting with specific molecular targets, such as GABA receptors. It binds to these receptors, causing hyperpolarization of nerve endings and resulting in various physiological effects .

Comparison with Similar Compounds

    N,N-Dimethylpiperazine: Similar structure but with two methyl groups.

    N-Methylpiperazine: Contains one methyl group.

    Piperazine: The parent compound without any methyl groups.

Uniqueness: N,N,4-Trimethylpiperazin-1-amine is unique due to its three methyl groups, which influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperazine derivatives and contributes to its specific applications in research and industry .

Properties

CAS No.

52722-82-4

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

N,N,4-trimethylpiperazin-1-amine

InChI

InChI=1S/C7H17N3/c1-8(2)10-6-4-9(3)5-7-10/h4-7H2,1-3H3

InChI Key

DRKVIJXWFGFHDK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)N(C)C

Origin of Product

United States

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